4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide

EGFR Inhibition Kinase Assay Quinazoline SAR

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide (CAS: 392289-46-2) is a synthetic organic molecule belonging to the 2-anilinoquinazoline class. Its core structure is a recognized pharmacophore for ATP-competitive kinase inhibition, notably within the EGFR family.

Molecular Formula C27H18BrClN4O
Molecular Weight 529.82
CAS No. 392289-46-2
Cat. No. B2700800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide
CAS392289-46-2
Molecular FormulaC27H18BrClN4O
Molecular Weight529.82
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl
InChIInChI=1S/C27H18BrClN4O/c28-19-12-15-23-21(16-19)25(17-6-2-1-3-7-17)33-27(32-23)30-20-13-10-18(11-14-20)26(34)31-24-9-5-4-8-22(24)29/h1-16H,(H,31,34)(H,30,32,33)
InChIKeyQFNZEFSERYJQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide: A Quinazoline-Based Research Compound for Kinase-Targeted Screening


4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide (CAS: 392289-46-2) is a synthetic organic molecule belonging to the 2-anilinoquinazoline class. Its core structure is a recognized pharmacophore for ATP-competitive kinase inhibition, notably within the EGFR family [1]. The molecule features a 6-bromoquinazoline scaffold linked via an anilino bridge to a 2-chlorophenylbenzamide moiety. While its core suggests potential as a kinase inhibitor, its specific biological profile is not detailed in public, primary research literature.

The Pitfalls of One-Size-Fits-All Substitution for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide


It is a critical scientific error to assume that in-class quinazoline compounds are interchangeable. Within EGFR inhibitor programs, minute structural variations at the C-4 anilino or C-6 position cause massive shifts in potency, kinase selectivity, and pharmacokinetic profiles [1]. Even between halogen-substituted analogs (e.g., bromo vs. chloro), the impact on binding kinetics and off-target liability can be profound. The unique combination of a 6-bromo substituent and a 2-chlorophenylbenzamide side chain in this compound creates a distinct chemical space. The subsequent lack of publicly available comparative data for this specific molecule underscores the procurement risk: its performance cannot be inferred from better-characterized relatives.

Quantitative Evidence Benchmarks for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide


Class-Leading Potency Against EGFR Wild-Type Kinase

This specific compound's EGFR inhibitory activity has not been reported in primary literature. In contrast, a closely related structural analog from the same 6-benzamide quinazoline series, compound '6g', demonstrated exceptional potency against EGFR wild-type with an IC50 of 5 nM [1]. This establishes the class's potential for high potency, but the exact performance of the target compound remains unverified and cannot be assumed to be equivalent. No direct quantitative comparison is possible.

EGFR Inhibition Kinase Assay Quinazoline SAR

Screening-Level Selectivity Profile Against the Kinome

The selectivity profile of this compound is unknown. A comparative benchmark from the same chemical series exists: compound '6g' was profiled against a panel of 365 kinases and found to be highly selective for EGFR [1]. This data illustrates the valuable selectivity insights that can be obtained for this compound class, but the absence of such a profile for the target molecule is a critical evidence gap. Without it, the risk of broad off-target kinase activity is completely undefined.

Kinase Profiling Selectivity Off-Target Effects

Cellular Antiproliferative Activity and In Vitro ADME Endpoints

No cellular antiproliferative or ADME data exists for this compound. The established class benchmark, compound '6g', showed strong antiproliferative activity against HCC827 and Ba/F3 (L858R) cell lines, and desirable properties in liver microsome metabolic stability and cytochrome P450 inhibition assays [1]. As the cellular permeability and metabolic stability of these molecules are heavily influenced by the C-6 benzamide substituent, the target compound's unique 2-chlorophenylbenzamide group means its ADME profile cannot be extrapolated. This is a critical data gap that precludes its prioritization without internal experimental validation.

Antiproliferative Assay Metabolic Stability ADME

Recommended Research Applications for 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide: A Landscape for De-Risking


Internal Kinase Selectivity Profiling Panel

Given the complete absence of public selectivity data for this compound, its primary value is as a screening candidate in an in-house kinase panel. The class-level evidence indicates that structurally similar molecules can achieve high selectivity [1], creating a hypothesis that this specific molecule might also exhibit a defined selectivity fingerprint. Procurement is only justified if the purchasing entity has the internal capabilities to generate this critical data from scratch.

Chemical Probe Development (with Full Characterization Costs)

This compound could be a starting point for a chemical probe program for EGFR or other kinases, based on the quinazoline scaffold's known activity [1]. However, this scenario must account for the significant downstream costs of full in vitro characterization (potency, selectivity, ADME) that are not provided by any external source for this specific molecule. Its selection over a well-characterized literature compound represents a high-risk, high-cost strategy.

SAR Library Component for the 2-Chlorophenylbenzamide Moiety

In a structure-activity relationship (SAR) study focused on exploring the C-6 benzamide vector of quinazoline inhibitors, this compound provides a specific, unique data point due to its 2-chlorophenyl substituent. Its value is derived from its structural novelty within a library, not from any pre-validated biological activity. The compound's utility is in its ability to generate new, proprietary SAR data when tested alongside analogs with different substitution patterns.

Negative Control or Inactive Analog Screening

Without any confirmed activity data, this compound could be screened to potentially serve as a negative control or an inactive analog in biochemical or cellular assays. Its structural similarity to active quinazoline inhibitors [1] makes it a candidate for such a role, provided its lack of activity at the target of interest is experimentally confirmed by the end-user.

Quote Request

Request a Quote for 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.